molecular formula C14H26ClNO2 B2607316 ETHYL 2-{3-AZASPIRO[5.5]UNDECAN-9-YL}ACETATE HYDROCHLORIDE CAS No. 1803608-00-5

ETHYL 2-{3-AZASPIRO[5.5]UNDECAN-9-YL}ACETATE HYDROCHLORIDE

Cat. No.: B2607316
CAS No.: 1803608-00-5
M. Wt: 275.82
InChI Key: QRFATOAMIXVMSA-UHFFFAOYSA-N
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Description

Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride: is a chemical compound with the molecular formula C14H26ClNO2 and a molecular weight of 275.81 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro[5.5]undecane ring system fused with an azaspiro moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary target of 3-Azaspiro[5.5]undecane-9-acetic acid ethyl ester hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

3-Azaspiro[5.5]undecane-9-acetic acid ethyl ester hydrochloride: acts as a potent competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding to the receptor, thereby inhibiting the receptor’s function.

Biochemical Pathways

By antagonizing the GABAAR, 3-Azaspiro[5.5]undecane-9-acetic acid ethyl ester hydrochloride affects the GABAergic pathway . This can lead to an increase in neuronal excitability, as the inhibitory effect of GABA is reduced.

Pharmacokinetics

The pharmacokinetic properties of 3-Azaspiro[5.5]undecane-9-acetic acid ethyl ester hydrochloride It’s worth noting that similar compounds have been reported to show low cellular membrane permeability , which could impact their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 3-Azaspiro[5.5]undecane-9-acetic acid ethyl ester hydrochloride ’s action are likely to be related to its antagonistic effect on the GABAAR . This could result in changes in neuronal activity and neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride typically involves the reaction of ethyl acetate with a spirocyclic amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Methyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate: The non-hydrochloride form of the compound.

Uniqueness: this compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .

Properties

IUPAC Name

ethyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2.ClH/c1-2-17-13(16)11-12-3-5-14(6-4-12)7-9-15-10-8-14;/h12,15H,2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFATOAMIXVMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2(CC1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-00-5
Record name ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride
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